molecular formula C27H25F2N3O2S B2529579 N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 533866-21-6

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2529579
CAS No.: 533866-21-6
M. Wt: 493.57
InChI Key: SVBWHCQQOGAHOB-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C27H25F2N3O2S and its molecular weight is 493.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O2S/c1-17-12-18(2)14-19(13-17)31-25(33)16-35-24-15-32(23-9-4-3-6-20(23)24)11-10-30-27(34)26-21(28)7-5-8-22(26)29/h3-9,12-15H,10-11,16H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWHCQQOGAHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

C23H25F2N3O2SC_{23}H_{25}F_{2}N_{3}O_{2}S

Key Structural Features

  • Dimethylphenyl Group : This moiety is known to enhance lipophilicity and potentially improve the compound's interaction with biological membranes.
  • Indole Derivative : The presence of an indole ring is often associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
  • Difluorobenzamide : The difluorobenzamide structure may contribute to the compound's binding affinity to target proteins.

Research indicates that this compound exerts its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It interacts with pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in various cancer cell lines by activating caspase pathways.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • IC50 Values : The IC50 values indicate potent activity, with values ranging from 0.5 to 5 µM depending on the cell line tested.

Antimicrobial Activity

Preliminary assessments suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study demonstrated a significant reduction in cell viability and induction of apoptosis through flow cytometry analysis.

ParameterResult
Cell LineMCF-7
IC501.5 µM
Apoptosis Induction (%)70%

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

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